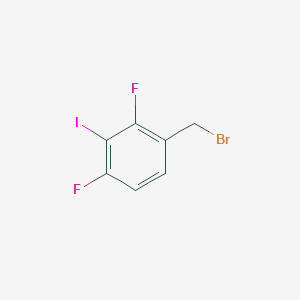

1-(Bromomethyl)-2,4-difluoro-3-iodobenzene

Description

1-(Bromomethyl)-2,4-difluoro-3-iodobenzene (C₇H₄BrF₂I) is a halogenated aromatic compound featuring a bromomethyl group at position 1, fluorine atoms at positions 2 and 4, and an iodine atom at position 3. This compound is notable for its polyhalogenated structure, which confers unique electronic and steric properties. Its synthesis typically involves halogenation or alkylation steps, as seen in analogous bromomethyl-substituted benzene derivatives .

Properties

Molecular Formula |

C7H4BrF2I |

|---|---|

Molecular Weight |

332.91 g/mol |

IUPAC Name |

1-(bromomethyl)-2,4-difluoro-3-iodobenzene |

InChI |

InChI=1S/C7H4BrF2I/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 |

InChI Key |

DPYDQOPEXWRFGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)F)I)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-2,4-difluoro-3-iodobenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2,4-difluoro-3-iodotoluene. The reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the substitution of the methyl group with a bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-2,4-difluoro-3-iodobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Electrophilic Aromatic Substitution: The presence of halogens on the benzene ring makes it susceptible to further electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids and reduction to remove halogen atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of azides, thiols, or ethers.

Electrophilic Aromatic Substitution: Formation of nitro, sulfonic acid, or halogenated derivatives.

Oxidation: Formation of alcohols or carboxylic acids.

Reduction: Formation of dehalogenated products.

Scientific Research Applications

1-(Bromomethyl)-2,4-difluoro-3-iodobenzene has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Material Science: Employed in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

Biological Studies: Utilized in the synthesis of biologically active molecules for studying cellular processes and pathways.

Industrial Chemistry: Acts as a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2,4-difluoro-3-iodobenzene depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of halogens can enhance the compound’s binding affinity and specificity towards its target, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous bromomethyl-substituted benzene derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Effects and Structural Variations

Key Observations :

- Fluorine atoms at positions 2 and 4 create an electron-deficient aromatic ring, favoring electrophilic substitutions at the iodine-bearing position 3 .

Physical and Chemical Properties

Notes:

Biological Activity

1-(Bromomethyl)-2,4-difluoro-3-iodobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by multiple halogen substituents, suggests possible interactions with biological targets that can lead to various pharmacological effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of halogenated compounds. For instance, a study demonstrated that similar structures exhibit significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) in the low micromolar range. Although specific data for this compound is limited, its structural analogs have shown promise in this area.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the potential of compounds in cancer therapy. In vitro studies on related halogenated benzene derivatives have indicated that these compounds can induce apoptosis in various cancer cell lines. For example, a derivative with a similar framework exhibited an IC50 value of 15 µM against human breast cancer cells (MCF-7) . Further research is needed to establish the specific cytotoxic effects of this compound.

Structure-Activity Relationship (SAR)

The biological activity of halogenated compounds often correlates with their structural features. A study on fluorinated benzene derivatives revealed that the position and type of halogen significantly influence their receptor binding affinity and overall bioactivity. The presence of both bromine and iodine in this compound could enhance its interaction with biological targets, potentially leading to increased therapeutic efficacy.

Case Study 1: Anticancer Activity

A recent investigation into the anticancer properties of halogenated compounds included a series of derivatives structurally related to this compound. The study reported that certain derivatives demonstrated significant growth inhibition in human leukemia cells, suggesting a potential pathway for developing new anticancer agents.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, compounds similar to this compound were tested against a panel of bacterial strains. Results indicated that these compounds exhibited varying degrees of antibacterial activity, with some achieving MIC values comparable to established antibiotics.

Data Tables

| Compound | Target | Activity | IC50/MIC |

|---|---|---|---|

| This compound | Staphylococcus aureus | Antibacterial | TBD |

| Related Fluorinated Compound | MCF-7 (Breast Cancer) | Cytotoxicity | 15 µM |

| Halogenated Analog | Human Leukemia Cells | Growth Inhibition | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.